molecular formula C8H7BrF3NO B13659960 2-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)pyridine

2-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B13659960
M. Wt: 270.05 g/mol
InChI Key: DPYYUANXTVJGRY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromomethyl, methoxy, and trifluoromethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)pyridine typically involves the bromination of 3-methoxy-5-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group adjacent to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)pyridine depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(trifluoromethyl)pyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.

    3-Methoxy-5-(trifluoromethyl)pyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

Uniqueness

2-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, methoxy, and trifluoromethyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-2-5(8(10,11)12)4-13-6(7)3-9/h2,4H,3H2,1H3

InChI Key

DPYYUANXTVJGRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)CBr

Origin of Product

United States

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